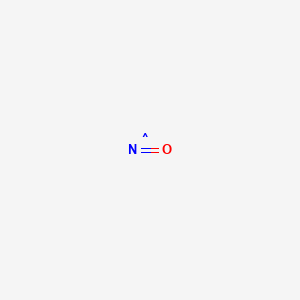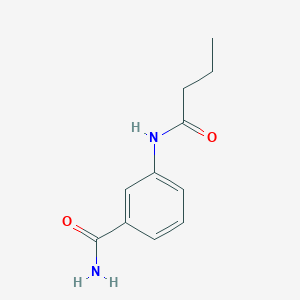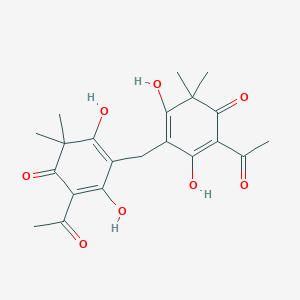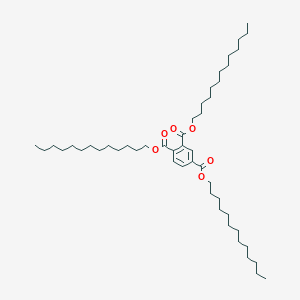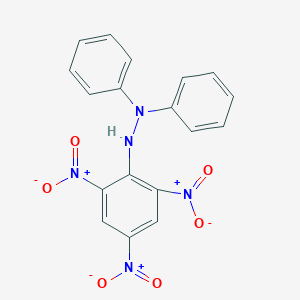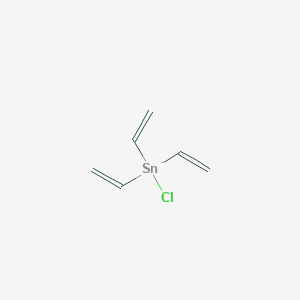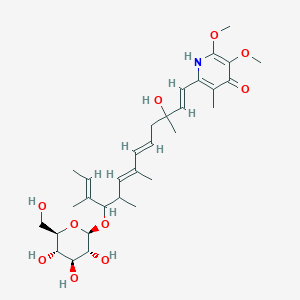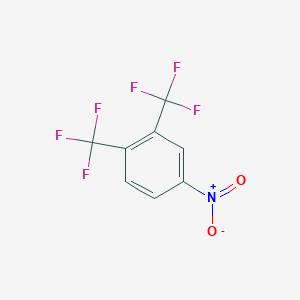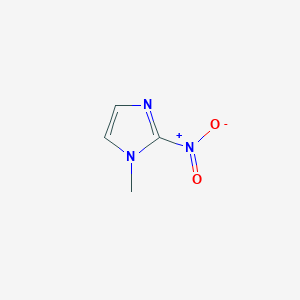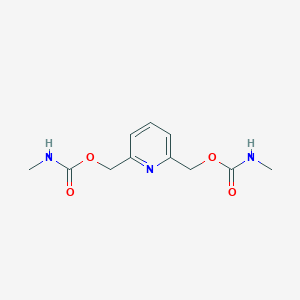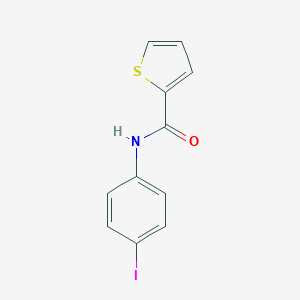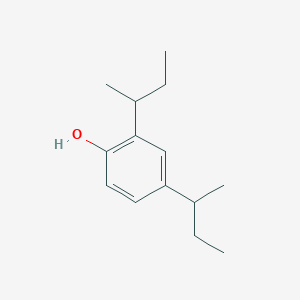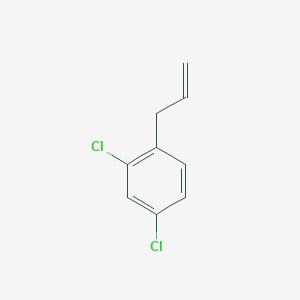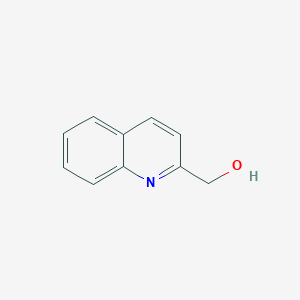
2-Quinolinylmethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multicomponent reactions, cross-coupling, and functionalization of existing quinoline structures. For instance, a direct cross-coupling of quinoxalines with methanol has been achieved using K2S2O8, leading to the formation of carbaldehyde dimethyl acetals, which can be converted into carbaldehydes under acidic conditions . Another synthesis method involves the reaction of 2-mercaptoquinoline-3-carbaldehydes with isocyanides in methanol, resulting in tricyclic quinoline derivatives . Additionally, the synthesis of 2-acylthieno[2,3-b]quinolines from 2-haloquinolinyl ketones has been reported using Cu-TEMPO catalysis and elemental sulfur .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized using various spectroscopic techniques such as NMR. For example, the conversion of 2-aryl-1,2,3,4-tetrahydro-4-quinolones to 2-aryl-4-methoxyquinolines was confirmed using 1H and 13C NMR . The molecular structure of a bis(quinolin-8-ol) complex was elucidated by X-ray analysis .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, including oxidation, functionalization, and complexation. Oxidation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones using molecular iodine in methanol has been described , as well as the oxidation employing ferric chloride hexahydrate in methanol . Complexation reactions with metals such as Sn(II) have been explored, leading to the formation of quinolin-8-ol complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. The photoluminescence behavior of zinc quinolin-8-yliminomethylphenolate complexes was studied, showing significant solvent influences on their luminescent properties . The synthetic importance of quinoline derivatives is often highlighted by their potential applications in pharmaceuticals and materials science, as they can exhibit a broad range of biological activities and optoelectronic properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Tricyclic Quinoline Derivatives Synthesis : Shiri et al. (2016) described a novel synthesis of tricyclic quinoline derivatives using 2-mercaptoquinoline-3-carbaldehydes and isocyanides in methanol. This method allows for high atom economy and forms C–S and C–C bonds through a tandem reaction (Shiri et al., 2016).
Synthesis of Carbaldehyde Dimethyl Acetals : Liu et al. (2013) achieved direct cross-coupling of quinoxalines with methanol, forming 2-quinoxalinyl carbaldehyde dimethyl acetals. This method is notable for its bond cleavage and formation, proceeding via a radical process (Liu et al., 2013).
Novel Quinoline Analogs Creation : Prasad et al. (2020) synthesized a novel series of 2,4-disubstituted quinoline analogs, demonstrating the versatility of quinoline derivatives in chemical synthesis (Prasad et al., 2020).
Biological and Medicinal Applications
Antioxidant and Antimicrobial Properties : Rajpurohit et al. (2017) synthesized novel quinoline hybrids with furan/benzofuran, which showed promising antioxidant and antimicrobial activities. These compounds could be potential candidates for these applications (Rajpurohit et al., 2017).
Lanthanide Complexes with Luminescent Properties : Chu et al. (2018) formed lanthanide complexes using a quinoline derivative, exhibiting slow magnetization relaxation and photo-luminescence properties, demonstrating potential in material science (Chu et al., 2018).
Synthesis of Chiral Quinolinylmethanolic Structures : Tong et al. (2018) reported a method for constructing chiral quinolinylmethanolic structures, a core feature in cinchona alkaloids. This discovery has implications for the synthesis of complex organic compounds (Tong et al., 2018).
Analytical Chemistry Applications
Metal Complex Characterization : García-Santos et al. (2010) focused on the structural and spectroscopic studies of metal complexes involving an 8-hydroxyquinoline derivative, indicating the role of quinolines in analytical chemistry (García-Santos et al., 2010).
Photocyclisation of Benzylidenecyclopentanone O-Alkyl and O-Acetyloximes : Austin et al. (2007) explored the scope and regiochemistry of photocyclisation in quinolines, demonstrating their importance in organic synthesis (Austin et al., 2007).
Detection of Explosive Compounds : Halder et al. (2018) developed a quinoline-based compound for sensing 2,4,6-trinitrophenol, an explosive compound. This highlights quinolines' role in developing sensitive detection methods (Halder et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
quinolin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREHOXSRYOZKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170410 | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinylmethanol | |
CAS RN |
1780-17-2 | |
| Record name | 2-Quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxymethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)
